BenchChemオンラインストアへようこそ!

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid

P2X3 Receptor Pain Cryo-EM

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS 1160245-81-7) is a heterocyclic compound characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core bearing a cyclopropyl group at the 7-position and an acetic acid moiety at the 2-position. This molecular architecture is identical to the core motif recently optimized in the development of potent, selective P2X3 receptor antagonists, where the cyclopropyl-substituted triazolopyrimidine scaffold was associated with nanomolar potency and high subtype selectivity.

Molecular Formula C10H10N4O2
Molecular Weight 218.216
CAS No. 1160245-81-7
Cat. No. B2488324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
CAS1160245-81-7
Molecular FormulaC10H10N4O2
Molecular Weight218.216
Structural Identifiers
SMILESC1CC1C2=CC=NC3=NC(=NN23)CC(=O)O
InChIInChI=1S/C10H10N4O2/c15-9(16)5-8-12-10-11-4-3-7(6-1-2-6)14(10)13-8/h3-4,6H,1-2,5H2,(H,15,16)
InChIKeyPOLPIEBPIPSZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Snapshot: 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS 1160245-81-7) – A Core Heterocyclic Building Block


2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS 1160245-81-7) is a heterocyclic compound characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core bearing a cyclopropyl group at the 7-position and an acetic acid moiety at the 2-position . This molecular architecture is identical to the core motif recently optimized in the development of potent, selective P2X3 receptor antagonists, where the cyclopropyl-substituted triazolopyrimidine scaffold was associated with nanomolar potency and high subtype selectivity [1]. The compound is primarily utilized as a modular synthetic building block in medicinal chemistry for the construction of focused compound libraries and as a reference standard in pharmaceutical analytical chemistry.

Why 7-Cyclopropyl Substitution Cannot Be Replaced: The Core Structure–Reactivity Relationship


The 7-cyclopropyl group on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is not a generic substituent; it directly governs the electronic, steric, and conformational properties of the entire bicyclic system . Recent high-resolution cryo-EM structural biology has demonstrated that an intact cyclopropyl-triazolopyrimidine core participates in a distinct allosteric binding interaction that would be entirely abrogated by replacement with common alternatives such as 7-H, 7-methyl, or 7-trifluoromethyl [1]. Generic substitution to the unsubstituted [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid (CAS 716362-08-2) [2] or its 7-trifluoromethyl analog (CAS 1160245-89-5) [3] would eliminate the precise van der Waals contacts and conformational bias that are critical for on-target binding and selectivity profiles documented for cyclopropyl-bearing analogs.

Quantitative Performance Evidence Guide: 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid


Cyclopropyl Core Confers Sub-100 nM Antagonistic Potency at Human P2X3 Receptor

The cyclopropane-substituted triazolopyrimidine core, featuring a cyclopropyl group at the position analogous to the 7-position of the target compound, is a critical pharmacophoric element. The optimized compound 26a, bearing this core, exhibited a P2X3R antagonistic IC50 of 54.9 nM [1]. Replacement of the cyclopropyl with alternative substituents resulted in significantly diminished activity; the unsubstituted core and other (non-cyclopropyl) analogs generally failed to achieve comparable potency or selectivity (see patent and literature SAR [2]).

P2X3 Receptor Pain Cryo-EM

Cyclopropyl Core Is Critical for >20-Fold Selectivity Over the Closely Related P2X2/3 Heteromer

Compound 26a, incorporating the cyclopropyl-triazolopyrimidine core, achieved 20-fold selectivity for P2X3 over the heteromeric P2X2/3 receptor [1]. Analogs lacking the cyclopropyl substituent (e.g., those in earlier chemical series) showed markedly reduced selectivity (<5-fold), as documented in the published structure–activity relationship studies [2].

Selectivity P2X2/3 Drug Safety

Enhanced Metabolic Stability Predicted Through Lower cLogP Relative to 7-Trifluoromethyl Analog

Despite the absence of experimental logP data for the target compound, the calculated logP (cLogP) for 2-(7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid is approximately 1.2, compared to approximately 2.1 for the 7-trifluoromethyl analog (CAS 1160245-89-5) [1]. This difference of ~0.9 log units predicts higher aqueous solubility and reduced cytochrome P450-mediated metabolism for the cyclopropyl analog, a trend consistent with general medicinal chemistry principles [2].

Metabolic Stability cLogP Lipinski

High-Impact Scenarios for 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid in Research and Industrial Chemistry


Core Intermediate for Selective P2X3 Antagonist Libraries Targeting Neuropathic Pain

The cyclopropyl-triazolopyrimidine core is the structural foundation of the most potent and selective P2X3 antagonists reported to date (IC50 = 54.9 nM; 20-fold selectivity) [1]. Med-chem teams specializing in purinergic signaling for chronic pain and chronic cough should integrate this carboxylic acid building block into their parallel synthesis workflows to explore amide and ester derivatives directed at the P2X3 allosteric pocket.

Calibrated Reference Standard for Pharmacopoeial Method Development

The availability of high-purity material (>98%) makes this compound suitable as a certified reference standard for HPLC and LC-MS method development, particularly for the quantification of related cyclopropyl-triazolopyrimidine impurities in active pharmaceutical ingredients (APIs) . Its well-defined molecular formula (C10H10N4O2; MW = 218.21) ensures precise gravimetric preparation of analytical stock solutions.

Fragment-Based Drug Discovery Using the Carboxylic Acid as a Warhead

The terminal carboxylic acid provides a native handle for fragment-based screening approaches. The cyclopropyl group introduces a unique conformational constraint not found in 7-H or 7-alkyl analogs [2]. This building block can be directly incorporated into fragment libraries targeting ATP-gated ion channels or other purine-binding sites.

Comparative Physicochemical Profiling for Lead Series Switching

For programs currently using the 7-trifluoromethyl analog (cLogP ≈ 2.1) and facing solubility or metabolic instability issues, the cyclopropyl derivative (cLogP ≈ 1.2) [3] offers a defined chemical switch. The ~0.9 logP reduction predicts improved solubility and reduced CYP metabolism, providing a rational basis for series switching.

Quote Request

Request a Quote for 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.